Product packaging for amonabactin P(Cat. No.:CAS No. 120919-03-1)

amonabactin P

Cat. No.: B1168315
CAS No.: 120919-03-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amonabactin P is a catecholate-type siderophore produced by the bacterium Aeromonas hydrophila under iron-restricted conditions . It is one of two forms of amonabactin, specifically composed of 2,3-dihydroxybenzoic acid (DHB), lysine, glycine, and phenylalanine . This siderophore is biologically active and functions in iron acquisition by chelating ferric iron from the environment, which is then transported into the bacterial cell to support growth under iron stress . The biosynthesis of amonabactin is regulated by available amino acids; supplementing cultures with L-phenylalanine leads to the predominant production of the this compound form . Research applications for this compound include studying bacterial iron metabolism, understanding microbial pathogenesis, and exploring siderophore-mediated iron uptake systems . Its specific transport machinery can also be exploited for the targeted delivery of probes or antibiotics into bacterial cells . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

120919-03-1

Molecular Formula

C9H17O5P

Synonyms

amonabactin P

Origin of Product

United States

Biological Origin and Structural Characterization of Amonabactin P

Discovery and Initial Characterization of Amonabactin in Aeromonas Species

Amonabactin is a type of siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms, such as bacteria and fungi, to transport iron across their cell membranes. The production of siderophores is a key strategy for bacteria to acquire iron, an essential nutrient, from their environment, particularly under iron-limiting conditions. scielo.br

Amonabactin was first identified in the bacterium Aeromonas hydrophila. nih.govnih.gov This species, along with Aeromonas salmonicida, a pathogen known to cause furunculosis in fish, are prominent producers of amonabactin. researchgate.net Studies have shown that amonabactin is the most prevalent siderophore produced by Aeromonas hydrophila. scielo.br The biosynthesis of amonabactin is regulated by the availability of iron in the environment; its production increases in response to iron starvation. nih.govmdpi.com The genetic basis for amonabactin production is found within a specific gene cluster (amoCEBFAGH) in the bacterial genome. researchgate.netnih.gov

Aeromonas hydrophila excretes two primary forms of amonabactin, which are differentiated by the presence of either a phenylalanine or a tryptophan residue. nih.govnih.gov The variant containing phenylalanine is designated as amonabactin P, while the one containing tryptophan is known as amonabactin T. nih.govnih.gov The synthesis of these variants is influenced by the availability of these specific amino acids in the culture medium. Supplementing the growth medium with L-phenylalanine leads to the predominant production of this compound, whereas the addition of L-tryptophan results in the exclusive synthesis of amonabactin T. nih.gov It is believed that a single biosynthetic pathway is responsible for producing both forms, utilizing a novel enzyme that can incorporate either amino acid. nih.gov

Molecular Architecture of this compound

This compound is classified as a catechol-peptidic siderophore. researchgate.net Its structure is based on a peptide backbone to which iron-chelating catechol groups are attached.

The fundamental building blocks of this compound are:

2,3-Dihydroxybenzoic Acid (DHB): This phenolic compound provides the catechol groups that are essential for binding iron. nih.govsmolecule.com

Lysine: An amino acid that forms part of the peptide backbone. nih.govnih.gov

Glycine (B1666218): Another amino acid that can be part of the peptide linker. nih.govnih.gov

Phenylalanine: The specific amino acid that characterizes this compound. nih.govnih.gov

Natural preparations of amonabactin from Aeromonas species are often a mixture of four variants: P750, P693, T789, and T732. researchgate.netacs.org The nomenclature is based on the incorporated amino acid (P for phenylalanine, T for tryptophan) and the molecular weight of the compound. acs.orgresearchgate.net

The two variants of this compound are:

Amonabactin P750: This is the "longer" form of this compound. acs.orgnih.gov

Amonabactin P693: This is the "shorter" form of this compound. acs.orgnih.gov

The structural difference between P750 and P693 lies in the presence or absence of a glycine residue in the peptide linker. acs.org

This compound is classified as an oligopeptide. nih.gov The variations in its structure are primarily due to the length of the peptide linker that connects the two iron-binding catecholamide units.

Amonabactin P750 has a linker composed of Lys-Lys-Gly, which consists of 15 atoms. researchgate.net This longer linker is associated with higher biological activity in promoting the growth of A. salmonicida under iron-limited conditions. acs.orgnih.govfigshare.com

Amonabactin P693 has a shorter linker of Lys-Lys, which is 12 atoms in length. researchgate.net This shorter form shows less efficiency in growth stimulation compared to P750. acs.orgnih.govfigshare.com

The efficiency of these variants as siderophores is linked to their recognition and transport by specific outer membrane receptors in the bacteria, such as FstC in Aeromonas salmonicida. researchgate.netnih.gov This receptor shows a preference for the longer linker variants like P750. nih.govfigshare.com

Biosynthetic Pathways of Amonabactin P

Genetic Basis of Amonabactin Biosynthesis

The genetic blueprint for amonabactin synthesis is encoded within a specific gene cluster. This cluster houses the genes responsible for producing the necessary precursors and assembling the final siderophore molecule.

The genes required for amonabactin biosynthesis are organized into a distinct operon. nih.gov In Aeromonas salmonicida, this cluster is identified as the entCEBADamoFGH gene cluster. acs.org This cluster is responsible for the synthesis of not only amonabactin but also, in some strains, another siderophore called acinetobactin (B221850), indicating a shared part of the biosynthetic pathway. acs.orgnih.gov The ent genes (entC, entE, entB, entA) are involved in the synthesis of the catechol precursor, 2,3-dihydroxybenzoic acid (DHB). researchgate.net The amo genes (amoF, amoG, amoH) are directly involved in the assembly of the peptide backbone of amonabactin. nih.govresearchgate.net The entire synthesis operon, comprising seven genes named amoCEBFAGH, is regulated by iron levels. nih.govresearchgate.net

Table 1: Genes in the Amonabactin Biosynthesis Gene Cluster

Gene Putative Function in Amonabactin Biosynthesis
entC Isochorismate synthase, involved in DHB synthesis
entE 2,3-dihydroxybenzoate-AMP ligase, involved in DHB activation
entB Isochorismatase, involved in DHB synthesis
entA 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase
amoF Nonribosomal Peptide Synthetase (NRPS) component
amoG Nonribosomal Peptide Synthetase (NRPS) component

Specific genes within the amo sub-cluster play critical roles in the elongation and modification of the amonabactin peptide chain. While the initial search results provided more detail on amoG, the gene amoA is also a crucial component of the amonabactin gene cluster. nih.govscielo.br

amoA : This gene is part of the amonabactin synthesis operon and its presence is used as a marker for the amonabactin production capability in Aeromonas hydrophila. scielo.br

amoG : This gene encodes a key Nonribosomal Peptide Synthetase (NRPS). nih.gov Mutational analysis has demonstrated that the disruption of the adenylation domain of amoG results in the complete inability of the bacterium to synthesize any form of amonabactin and to grow in iron-stressed environments. nih.gov This highlights amoG's essential role in the assembly line of amonabactin synthesis. nih.gov In some strains of Aeromonas salmonicida, a deletion in the amoG gene leads to the production of only acinetobactin, further confirming its specific role in amonabactin biosynthesis. acs.orgnih.gov

Enzymology of Amonabactin P Synthesis

The synthesis of the peptide backbone of this compound is carried out by a multi-enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). This enzymatic machinery allows for the incorporation of non-proteinogenic amino acids and modifications, leading to a diverse range of natural products.

The amonabactin assembly line operates through a unique NRPS mechanism that has been described as iterative, alternative, and optional. nih.gov NRPSs are large, modular enzymes where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. researchgate.netnih.gov A typical NRPS module consists of three core domains: an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated substrate, and a condensation (C) domain for peptide bond formation. researchgate.netnih.gov The release of the final peptide is typically catalyzed by a thioesterase (Te) domain. nih.gov The amonabactin NRPS system, composed of AmoF, AmoG, and AmoH, follows this general principle to assemble the peptide core of amonabactin. researchgate.net

A key feature of the amonabactin biosynthetic pathway is its flexibility in incorporating different aromatic amino acids, leading to the production of this compound (containing phenylalanine) and amonabactin T (containing tryptophan). nih.govnih.gov This flexibility is attributed to the adenylation (A) domain of one of the NRPS modules, likely within AmoG, which exhibits relaxed substrate specificity. researchgate.net This A-domain can recognize and activate both phenylalanine and tryptophan. researchgate.net The relative availability of these amino acids in the cellular environment can influence the predominant form of amonabactin produced. nih.gov Supplementing cultures with L-phenylalanine leads to the predominant production of this compound. nih.gov

For the NRPS machinery to be active, the thiolation (T) domains of the synthetase must be post-translationally modified by a phosphopantetheinyl transferase (PPTase). nih.govnih.gov This enzyme transfers the 4'-phosphopantetheinyl (4'-PP) moiety from coenzyme A to a conserved serine residue within each T domain. nih.govnih.gov This modification converts the apo-T domain into the active holo-T domain, which can then covalently bind the activated amino acid substrates. nih.gov In Aeromonas salmonicida, a single gene encoding a PPTase is present in the amonabactin gene cluster. acs.orgnih.gov A mutation in this gene abolishes the production of both amonabactin and acinetobactin, demonstrating its essential role in activating the NRPS machinery for both siderophores. acs.orgnih.gov

Table 2: Key Enzymes and Domains in this compound Biosynthesis

Enzyme/Domain Function
Isochorismate synthase (entC) Catalyzes the first step in DHB synthesis.
2,3-dihydroxybenzoate-AMP ligase (entE) Activates DHB for incorporation.
Nonribosomal Peptide Synthetase (NRPS) Multi-enzyme complex that assembles the peptide backbone.
Adenylation (A) Domain Recognizes and activates specific amino acids (e.g., phenylalanine).
Thiolation (T) Domain Covalently tethers the activated amino acids.
Condensation (C) Domain Catalyzes peptide bond formation.

Interplay with Other Siderophore Biosynthesis Pathways

In certain bacteria, the biosynthesis of amonabactin does not occur in isolation. A notable example of this interplay is observed in the fish pathogen Aeromonas salmonicida subsp. salmonicida, which can produce both amonabactin and another catecholate siderophore, acinetobactin. researchgate.netacs.orgnih.gov This co-production highlights a fascinating aspect of bacterial iron acquisition strategies, involving both shared resources and distinct molecular assembly lines.

Concurrent Production of Amonabactin and Acinetobactin

Research has demonstrated that most strains of Aeromonas salmonicida subsp. salmonicida simultaneously produce both acinetobactin and amonabactins. acs.orgnih.gov Amonabactin is considered the ancestral siderophore of the Aeromonas genus, with its gene cluster being conserved across most species. researchgate.net In contrast, the gene cluster for acinetobactin synthesis is present only in A. salmonicida and is believed to have been acquired through horizontal gene transfer, as it shares homology with clusters in other bacteria like Acinetobacter baumannii and Pseudomonas entomophila. researchgate.net

The ability to produce two distinct siderophores concurrently may provide a significant advantage to the bacterium, potentially allowing for more efficient iron scavenging in diverse environments or hosts. researchgate.net The two siderophores are transported into the bacterial cell by different outer membrane receptors, with FstC responsible for amonabactin uptake and FstB for acinetobactin. researchgate.net

Shared Precursors and Biosynthetic Pathway Segments

The simultaneous synthesis of amonabactin and acinetobactin in A. salmonicida is made possible by the sharing of a crucial part of their biosynthetic pathways. researchgate.netresearchgate.net The production of both of these catechol-type siderophores is dependent on a single precursor molecule: 2,3-dihydroxybenzoic acid (DHBA). acs.orgnih.govnih.gov

Interestingly, the genes responsible for the synthesis of this essential catechol moiety are located exclusively within the amonabactin gene cluster. acs.orgnih.gov Consequently, the acinetobactin biosynthetic pathway is reliant on the amonabactin gene cluster for its initial building block. This dependence is so critical that a mutation in the genes encoding for DHBA synthesis within the amonabactin cluster results in the complete abolishment of both amonabactin and acinetobactin production. acs.orgnih.gov

Once DHBA is synthesized, the pathways diverge. researchgate.net A set of specific genes within the amonabactin cluster (amoFGH) is responsible for assembling amonabactin, which involves the incorporation of amino acids like lysine, glycine (B1666218), and either phenylalanine (to form this compound) or tryptophan (to form amonabactin T). researchgate.netnih.gov Concurrently, a separate gene cluster (asbDF) directs the assembly of acinetobactin from DHBA and its other specific precursors, L-threonine and N-hydroxyhistamine. researchgate.netnih.govsemanticscholar.org This molecular arrangement demonstrates a remarkable genomic plasticity and efficiency, allowing for the production of two distinct siderophores from a single, shared precursor pathway. acs.org

Molecular Mechanisms of Amonabactin P Function

Ferric Iron Chelation and Transport Dynamics

Amonabactins, including amonabactin P, utilize their catecholate groups to chelate ferric iron (Fe³⁺) with high affinity. pnas.org This chelation forms a ferric-siderophore complex. The transport of this complex into the bacterial cell is an active and energy-dependent process. pnas.orgnih.gov Studies using radioactively labeled amonabactin have shown that its uptake by A. hydrophila is inhibited by agents that disrupt the cytoplasmic proton motive force, indicating its reliance on cellular energy. pnas.orgnih.govresearchgate.net Unlike passive diffusion, the large size of ferric-siderophore complexes necessitates specific transport mechanisms across the bacterial membranes. pnas.org

Research on A. hydrophila has demonstrated that amonabactin-mediated iron transport involves a ligand exchange mechanism at the cell surface. pnas.org In this process, iron is exchanged from the ferric-siderophore complex to an iron-free siderophore bound to the receptor. pnas.org This mechanism is suggested to enhance the iron uptake rate, particularly in environments with low concentrations of ferric-siderophore. pnas.org

Receptor-Mediated Uptake Systems

The uptake of ferric-amonabactin complexes across the bacterial outer membrane is mediated by specific outer membrane receptors. In Aeromonas species, the primary receptor for amonabactins is the outer membrane protein FstC. acs.orgacs.orgresearchgate.net

The fstC gene, located within the amonabactin gene cluster in A. salmonicida, encodes a protein identified as the outer membrane receptor for amonabactins. acs.orgacs.orgresearchgate.netresearchgate.net Experimental evidence, including studies using A. salmonicida strains with and without a functional fstC gene, has confirmed that FstC is required for the uptake of all four natural amonabactin forms (P750, T789, P693, and T732). researchgate.net FstC belongs to the family of TonB-dependent receptors (TBDRs), which are characteristic of Gram-negative bacteria for the high-affinity uptake of specific substrates, including ferric-siderophores. acs.orgpnas.orgmdpi.com Sequence analysis of FstC reveals significant similarity to other catechol-type siderophore receptors, such as CirA from Escherichia coli. acs.org FstC is widely conserved among most Aeromonas species, including pathogenic strains like A. hydrophila. acs.orgamazonaws.comresearchgate.net

While outer membrane siderophore receptors are often considered highly specific to their cognate ligand, the FstC receptor exhibits a notable degree of ligand plasticity. acs.orgresearchgate.netresearchgate.net FstC not only mediates the uptake of the four natural amonabactin variants but also internalizes certain synthetic biscatecholate amonabactin analogues with differing chemical structures. acs.orgresearchgate.netresearchgate.netnih.gov This suggests that FstC can accommodate a range of related structures, making the amonabactin uptake pathway a potential target for the delivery of antimicrobial compounds using a "Trojan Horse" strategy. acs.orgresearchgate.netnih.gov Research indicates that the catechol groups are crucial for recognition by FstC, enabling the internalization of ferric-amonabactins. acs.orgresearchgate.net

The transport of ferric-siderophore complexes across the outer membrane by TBDRs like FstC is an energy-dependent process that relies on the TonB energy transduction system. pnas.orgmdpi.comnih.govfrontiersin.org This system, typically comprising the proteins TonB, ExbB, and ExbD, couples the electrochemical gradient across the cytoplasmic membrane to the outer membrane receptor, providing the energy required for substrate translocation. pnas.orgnih.govfrontiersin.org In A. hydrophila, studies have shown that the TonB2 system is necessary for certain aspects of iron acquisition, although the specific involvement of each TonB system in amonabactin transport can vary. nih.govfrontiersin.org Upon binding of the ferric-siderophore, the receptor undergoes conformational changes that are signaled to the TonB protein, which then energizes the receptor to facilitate the transport of the complex into the periplasmic space. pnas.org

Structure-Activity Relationships in Receptor Recognition

Studies evaluating the siderophore activity of the four natural amonabactin forms have shown differing levels of growth promotion in A. salmonicida under iron limitation. acs.orgresearchgate.netnih.gov Amonabactins P750 and T789, which have a linker length of 15 atoms between the two iron-binding catecholamide units (containing a Lys-Lys-Gly sequence), demonstrate higher biological activity and are recognized more efficiently by the FstC receptor compared to amonabactins P693 and T732. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov P693 and T732 have a shorter linker length of 12 atoms (containing a Lys-Lys sequence), lacking the glycine (B1666218) residue. acs.orgresearchgate.net

Detailed research findings highlight the importance of this linker length for optimal ferri-siderophore acquisition. acs.orgresearchgate.net The presence of the glycine unit, contributing to the 15-atom linker, appears necessary for maximizing biological activity. acs.org

The following table summarizes the linker length and relative activity of the natural amonabactin forms based on growth promotion assays:

Amonabactin FormLinker CompositionLinker Length (atoms)Relative Growth Promotion Activity (vs. P750)
P750Lys-Lys-Gly15100% (Highest) acs.orgresearchgate.net
T789Lys-Lys-Gly15~74% (at 6.5 μM) acs.org
P693Lys-Lys12~57% (at 6.5 μM) acs.org
T732Lys-Lys12~57% (at 6.5 μM) acs.org

Analysis of synthetic amonabactin analogues further supports the significance of linker length, with analogues possessing a 15-atom linker showing higher biological activity than those with a 12-atom linker. acs.orgresearchgate.net While the presence of phenylalanine or tryptophan residues contributes to the different amonabactin forms, studies with synthetic analogues indicate that these specific residues are not strictly required for receptor recognition, although they might enhance the transport rate. acs.orgresearchgate.netresearchgate.netnih.gov The optimal linker length of 15 atoms for amonabactins contrasts with the optimal linker length (5-7 atoms) found for recognition of enterobactin (B1671361) analogues by E. coli receptors, highlighting the specific structural requirements of the FstC receptor. acs.org

Role of Aromatic Amino Acid Residues in Receptor Recognition

Cellular and Physiological Impact on Bacterial Growth

This compound, as a siderophore, plays a critical role in the cellular and physiological processes of Aeromonas species, particularly concerning iron acquisition and the modulation of virulence traits.

Cellular and Physiological Impact on Bacterial Growth

This compound's Role in Iron Acquisition for Bacterial Proliferation

Iron is an indispensable micronutrient for the metabolism, proliferation, and infection capabilities of most bacteria. scielo.brmdpi.com In environments where free iron is scarce, such as within a host organism, bacteria deploy siderophores like this compound to scavenge available iron. frontiersin.orgscielo.brnih.gov Amonabactin is necessary for iron acquisition from sources like Fe-transferrin in A. hydrophila. frontiersin.org The production of amonabactin is particularly important under iron-starvation conditions. mdpi.comnih.gov Studies using A. hydrophila mutants deficient in amonabactin biosynthesis, such as those with an inactivated amoA gene or a deleted amoG gene, have demonstrated impaired growth in iron-restricted media. frontiersin.orgmdpi.comnih.gov This highlights the crucial role of this compound synthesis in enabling Aeromonas species to acquire sufficient iron for growth and survival in challenging environments. mdpi.comnih.gov

StrainConditionAmonabactin Production (CAS Plate Assay Halo)Growth in Iron-Restricted Medium
A. hydrophila Wild TypeIron-restrictedOrange halo (Positive)Growth observed
A. hydrophila ΔamoAIron-restrictedNo halo (Negative)Impaired growth
A. hydrophila ΔamoGIron-stress (100 µM Dp)Unable to synthesize amonabactinAlmost unable to grow mdpi.comnih.gov

Table 1: Impact of Amonabactin Biosynthesis Deficiency on Growth

Modulation of Bacterial Virulence Traits by this compound Production

Beyond direct iron acquisition for growth, amonabactin production can also modulate bacterial virulence traits. Iron availability, often facilitated by siderophores, can influence the expression of various virulence factors in pathogenic bacteria. scielo.brnih.gov While the direct mechanisms by which this compound specifically modulates all virulence traits are still under investigation, siderophore production in general is known to increase the virulence power of microorganisms. researchgate.net In A. hydrophila, amonabactin has been suggested to be one of the virulence factors. mdpi.comnih.gov Studies have indicated that A. hydrophila may utilize amonabactin to influence host pathways, such as inhibiting the Wnt/β-catenin pathway, which can impair the structure and function of the gut mucosal barrier. mdpi.comnih.gov The ability to acquire iron efficiently via amonabactin contributes to the survival and proliferation of Aeromonas within the host, which is a key aspect of pathogenicity. scielo.brmdpi.com Research on A. hydrophila mutants deficient in amonabactin synthesis has shown reduced pathogenicity compared to wild-type strains, further supporting the role of amonabactin as a virulence factor. mdpi.comnih.gov

StrainPathogenicity (Relative to Wild Type)Impact on Host Gut Mucosal Barrier
A. hydrophila Wild TypeHighPotential impairment mdpi.comnih.gov
A. hydrophila ΔamoGReduced mdpi.comnih.govLess impairment observed mdpi.comnih.gov

Table 2: Impact of AmoG Deletion on Pathogenicity and Gut Barrier

Genetic Regulation and Environmental Influences on Amonabactin P Production

Regulation of Gene Expression in Response to Iron Availability

The primary environmental factor controlling amonabactin biosynthesis is the availability of iron. Low iron conditions trigger the upregulation of genes involved in siderophore synthesis and transport. nih.govmicropspbgmu.ru This regulation is largely mediated by the ferric uptake regulator (Fur) protein, a global transcriptional regulator found in most bacteria. researchgate.netnih.govmicropspbgmu.rumdpi.com

Under iron-replete conditions, Fur binds to ferrous iron (Fe²⁺) and then interacts with specific DNA sequences called "Fur boxes" in the promoter regions of iron-regulated genes, including those in the amo gene cluster responsible for amonabactin synthesis. micropspbgmu.rumdpi.comtandfonline.com This binding represses the transcription of these genes, thus preventing the unnecessary production of amonabactin P and other siderophores when iron is readily available. nih.govmicropspbgmu.ru

Conversely, under iron-limiting conditions, Fur does not bind iron effectively and therefore does not bind to the Fur boxes, releasing the repression on the amo genes. nih.govmicropspbgmu.ru This allows for the transcription of the genes encoding the enzymes and proteins required for amonabactin biosynthesis and transport, leading to increased production and secretion of this compound. acs.orgmicropspbgmu.ru

The amonabactin biosynthesis gene cluster (amoCEBFAGH) has been identified in Aeromonas species, and its expression is subject to this iron-dependent regulation. acs.orgnih.gov Studies involving mutations in amonabactin biosynthesis genes, such as amoG, have demonstrated the necessity of these genes for siderophore production and bacterial growth under iron-stressed conditions. researchgate.netnih.gov

Influence of Amino Acid Availability on this compound Predominance

The specific composition of amonabactins produced can be influenced by the availability of certain amino acids in the environment. Amonabactins exist in different forms, primarily Amonabactin T (containing tryptophan) and this compound (containing phenylalanine). nih.govnih.gov Research has shown that supplementing bacterial cultures with specific amino acids can shift the balance between the production of these forms. nih.govnih.gov

For instance, supplementing cultures of Aeromonas hydrophila with L-phenylalanine at concentrations ranging from 0.3 to 30 mM has been shown to result in the predominant production of this compound. nih.gov In contrast, supplementation with L-tryptophan at a lower concentration (0.3 mM) can lead to the exclusive synthesis of amonabactin T. nih.gov This suggests that the availability of these aromatic amino acids directly impacts which form of amonabactin is preferentially synthesized.

The biosynthesis of amonabactins involves a non-ribosomal peptide synthetase (NRPS) system. acs.orgresearchgate.net It is believed that a single assembly pathway, potentially involving an unusual NRPS enzyme, is capable of incorporating either tryptophan or phenylalanine into the amonabactin structure. researchgate.netresearchgate.netnih.gov This enzyme may exhibit an iterative, alternative, and optional mode of synthesis, allowing for the incorporation of either amino acid depending on their availability. researchgate.netresearchgate.net The specific proportion of each amonabactin variant, including Amonabactin P750, can therefore be influenced by the surrounding amino acid concentrations. researchgate.netresearchgate.net

Amino Acid SupplementationAmonabactin Production Profile
L-Phenylalanine (0.3 - 30 mM)Predominant this compound production nih.gov
L-Tryptophan (0.3 mM)Exclusive Amonabactin T synthesis nih.gov

Impact of Host-Derived Signals on Amonabactin Biosynthesis

While iron availability is a primary regulator, host-derived signals can also potentially influence amonabactin biosynthesis, particularly in pathogenic Aeromonas species during infection. Bacteria can sense and respond to various host environmental cues.

One area of investigation involves the interaction between bacterial iron acquisition systems and host factors. For example, some studies suggest that Aeromonas hydrophila can utilize host iron sources, including heme-bound iron and potentially iron acquired via xenosiderophores produced by other bacteria or fungi. frontiersin.orgtandfonline.com The regulation of these alternative iron acquisition pathways might be interconnected with the regulation of amonabactin biosynthesis.

Studies have also explored the potential role of amonabactin in modulating host responses, such as the Wnt/β-catenin signaling pathway, which could represent an indirect interaction between amonabactin production and the host environment. nih.gov However, further research is needed to fully understand the complex interplay between host signals and the regulation of amonabactin biosynthesis during infection.

Advanced Research Methodologies and Applications of Amonabactin P Research

Chemical Synthesis and Derivatization

The chemical synthesis of amonabactin P and its analogues is crucial for studying their biological activity, structure-activity relationships, and potential applications.

Total Synthesis of Natural this compound Variants

The natural amonabactin variants, including amonabactin P750 and P693, are produced by Aeromonas species as a mixture. acs.orgresearchgate.net Chemical synthesis allows for the isolation and study of individual amonabactin forms. Although previous methods for amonabactin synthesis have been reported, more efficient synthetic routes have been designed to improve total yields. acs.org The synthesis of the four natural amonabactins (P750, T789, P693, and T732) has been achieved to facilitate the study of their individual biological activities. acs.orgnih.gov

Rational Design and Synthesis of this compound Analogues

Rational design and synthesis of amonabactin analogues are undertaken to investigate the minimal structural requirements for recognition by bacterial receptors and to explore their potential as scaffolds for delivering antimicrobial compounds. acs.orgnih.gov Simplified analogues, including monocatecholate and biscatecholate forms, have been synthesized to evaluate the essential structural elements for amonabactin recognition by the FstC receptor in A. salmonicida. acs.org Studies with synthetic analogues have indicated that the presence of phenylalanine or tryptophan residues is not strictly required for siderophore recognition by FstC. acs.orgnih.gov The synthesis of amonabactin analogues coupled with linkers, such as polyethylene (B3416737) glycol (PEG-3), has been explored for potential conjugation with polymers to create antimicrobial conjugates. udc.es The structures of synthesized amonabactin analogues are typically confirmed using techniques such as NMR and MS data analysis. acs.org

Genetic Manipulation and Mutagenesis Studies

Genetic approaches are vital for understanding the biosynthesis of this compound and the mechanisms by which bacteria utilize it.

Construction and Analysis of Amonabactin Biosynthetic Mutants

Studies involving the construction and analysis of amonabactin biosynthetic mutants have provided insights into the genes and enzymes involved in its production. The amonabactin biosynthetic gene cluster in Aeromonas species, such as A. salmonicida and A. hydrophila, includes genes necessary for amonabactin synthesis (e.g., entCEBADamoFGH in A. salmonicida). acs.org Mutations in specific genes within this cluster can abolish or alter amonabactin production. For instance, a mutant of the amoG gene in A. hydrophila was unable to synthesize amonabactin and showed impaired growth under iron-stress conditions. researchgate.netacs.org Similarly, a deletion in the amoG gene in certain A. salmonicida strains results in the production of only acinetobactin (B221850), another siderophore, highlighting the role of amoG in amonabactin biosynthesis. acs.orgconicet.gov.ar Chemical mutagenesis studies have also identified amonabactin-negative mutants, some of which were unable to produce the DHB precursor, while others excreted DHB but failed to assemble the final amonabactin molecule, suggesting a two-segment biosynthetic pathway. nih.govresearchgate.net Inactivating the amoA gene, which encodes an isochorismate synthetase involved in DHB synthesis, resulted in an amonabactin-negative mutant unable to excrete DHB. researchgate.netfrontiersin.org

Characterization of Receptor-Deficient Strains

Characterizing bacterial strains deficient in amonabactin receptors helps to elucidate the uptake mechanisms of this siderophore. The outer membrane protein FstC in A. salmonicida has been identified as a receptor for amonabactin siderophores. acs.orgnih.gov Mutants lacking a functional fstC gene are unable to utilize amonabactin as an iron source, confirming the role of FstC in amonabactin uptake. acs.orgnih.govresearchgate.net Studies comparing the growth of FstC-positive and FstC-deficient strains in the presence of different amonabactin variants and analogues have demonstrated that FstC mediates the uptake of all amonabactin forms and exhibits ligand plasticity, recognizing biscatecholate siderophores more efficiently when the linker between the catecholamide units is longer. acs.orgnih.govresearchgate.netresearchgate.net The presence of FstC in various Aeromonas species suggests that this uptake pathway is widespread. acs.orgnih.govresearchgate.net

Spectroscopic and Chromatographic Techniques for Characterization

Various spectroscopic and chromatographic techniques are employed for the isolation, purification, identification, and structural characterization of this compound and its variants.

Chromatographic methods are essential for separating amonabactin from bacterial culture supernatants and for purifying individual variants. Polyamide column chromatography and two-dimensional thin-layer chromatography have been used to purify amonabactins T and P from A. hydrophila cultures. nih.govasm.org Thin-layer chromatography with detection by UV fluorescence and ferric chloride spray is used to visualize amonabactins. asm.org High-performance liquid chromatography (HPLC) and liquid chromatography-high resolution electrospray ionization mass spectrometry (LC-HRESIMS) are powerful techniques for the separation and identification of amonabactin and its metabolites in bacterial extracts. tums.ac.irnih.gov

Spectroscopic techniques provide detailed structural information. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR, including DEPT) is used to elucidate the structures of synthesized amonabactins and their analogues. acs.org Mass spectrometry (MS), including electrospray ionization-mass spectrometry (ESI-MS), is used to determine the molecular weight and fragmentation patterns of amonabactins, confirming their composition and structure. acs.orgresearchgate.net UV/Vis spectrophotometry is used to determine the UV absorption spectra of amonabactins. asm.org

These techniques, often used in combination (e.g., LC-MS, HPLC-NMR), are indispensable for the comprehensive characterization of this compound, its naturally occurring variants, and synthetic analogues, supporting research into their biosynthesis, function, and potential applications.

Comparative Genomics and Phylogenetics

Phylogenetic Analysis of FstC Homologues in Aeromonas Species

Amonabactins represent a class of catecholate siderophores crucial for iron acquisition in several Aeromonas species, including significant pathogens like Aeromonas hydrophila and Aeromonas salmonicida. google.comsci-hub.semdpi.comlibretexts.orgfigshare.comnpatlas.org The uptake of ferric-amonabactin complexes is mediated by specific outer membrane receptors. In A. salmonicida, the fstC gene, located within the amonabactin biosynthesis gene cluster, encodes such a receptor, identified as an outer membrane protein belonging to the TonB-dependent receptor (TBDR) family. google.comnih.gov This protein, FstC, functions as the outer membrane receptor for amonabactin siderophores. google.comsci-hub.semdpi.comlibretexts.orgfigshare.com

To understand the evolutionary history and diversity of this crucial iron uptake system component, phylogenetic analysis of FstC homologues across the Aeromonas genus has been conducted. In silico analyses have revealed that FstC proteins are highly conserved among different strains of A. salmonicida, exhibiting amino acid identities ranging from 99.2% to 100%. google.comsci-hub.se Furthermore, FstC homologues in most other Aeromonas species also show relatively high levels of amino acid identity, typically between 83.3% and 98.6%. google.comsci-hub.se A notable exception to this high conservation is the FstC protein found in Aeromonas veronii, which displays a comparatively lower amino acid identity of 61.2% when compared to A. salmonicida FstC. google.comsci-hub.se

Phylogenetic studies of fstC genes aim to elucidate the evolutionary relationships and diversity of the amonabactin receptor within the Aeromonas genus. google.comsci-hub.se Methodologies commonly employed for constructing phylogenetic trees of FstC homologues include multiple sequence alignment using tools like MUSCLE, followed by tree construction methods such as the neighbor-joining method. google.com The reliability of the branching patterns in the phylogenetic tree is typically assessed using bootstrap tests with a high number of replicates, for instance, 1000. google.com As an outgroup to root the phylogenetic tree, the cirA gene encoding the catechol-type siderophore receptor CirA from Escherichia coli K-12 has been utilized, given its functional similarity as a siderophore receptor. google.com

Detailed research findings from these phylogenetic analyses indicate that A. salmonicida FstC sequences tend to cluster together in a distinct clade, often supported by high bootstrap values (e.g., 98). google.comsci-hub.se This clustering suggests a close evolutionary relationship among the FstC proteins within this species. The analysis also reveals closer relationships between A. salmonicida FstC and homologues from species such as A. piscicola, A. bestiarum, A. popoffii, and A. dakensis. google.comsci-hub.se The observed conservation across most Aeromonas species, coupled with the phylogenetic clustering, supports the widespread presence and functional importance of FstC in amonabactin-mediated iron uptake throughout the genus, including in species relevant to human and animal health like A. hydrophila. google.comsci-hub.semdpi.comfigshare.com Analysis of natural selection pressures on the fstC gene has also been conducted using methods based on dN/dS ratios, providing insights into the evolutionary dynamics of this receptor gene. google.com

The phylogenetic analysis of FstC homologues underscores the evolutionary history and dissemination of the amonabactin uptake system in Aeromonas. The relatively high conservation across many species suggests a conserved functional role, while variations, such as that observed in A. veronii, may indicate adaptations or differences in siderophore recognition or transport mechanisms in specific lineages. The considerable functional plasticity of the ferri-amonabactin uptake pathway involving FstC has also been highlighted, suggesting its potential exploitation for targeted delivery of compounds into Aeromonas cells. google.comsci-hub.semdpi.comfigshare.com

Table 1: Representative Amino Acid Identity of FstC Homologues in Aeromonas Species Relative to A. salmonicida FstC

Aeromonas SpeciesApproximate Amino Acid Identity (%)
A. salmonicida strains99.2 – 100
Most Aeromonas species83.3 – 98.6
A. veronii61.2

Future Research Directions and Unexplored Avenues

Elucidation of Enzyme Structures and Reaction Mechanisms

While the involvement of an NRPS system (AmoCEBFAGH operon) in amonabactin biosynthesis is known, the detailed structural and mechanistic aspects of the enzymes involved, particularly the NRPS enzyme responsible for incorporating phenylalanine or tryptophan and optionally glycine (B1666218), are not fully elucidated. researchgate.netresearchgate.netmdpi.comnih.gov Understanding the three-dimensional structures of the adenylation (A) domains responsible for substrate selection (phenylalanine vs. tryptophan) and the condensation (C) domains catalyzing peptide bond formation, including the incorporation of glycine, could provide insights into the unusual flexibility and iterative nature of this NRPS system. mdpi.commdpi.com Kinetic studies and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could reveal the catalytic mechanisms and the basis for substrate promiscuity and optional domain usage. mdpi.com Furthermore, investigating the interaction between the NRPS domains and the phosphopantetheinyl carrier protein (PCP) domains during the elongation and modification of the peptide chain is crucial for a complete understanding of the biosynthetic process.

In-depth Analysis of Siderophore-Receptor Interactions at the Molecular Level

Although FstC has been identified as the outer membrane receptor for amonabactins, a detailed molecular-level understanding of the interaction between different amonabactin P variants and FstC is still developing. researchgate.netnih.govacs.orgresearchgate.netresearchgate.net Future research could focus on determining the crystal structure of FstC, both in its apo form and in complex with this compound variants, to understand the precise binding pockets and interaction forces involved. nih.govacs.orgresearchgate.net Mutagenesis studies of FstC could identify key residues involved in ligand binding and transport, further clarifying the basis for its observed ligand plasticity. nih.govacs.orgresearchgate.net Investigating the conformational changes in FstC upon amonabactin binding and the energy transduction mechanism involving the TonB system for iron import across the outer membrane are also critical areas for future study. frontiersin.org

Q & A

Q. What are the primary structural components of amonabactin P, and how can they be experimentally verified?

this compound is a catechol siderophore composed of 2,3-dihydroxybenzoic acid (DHBA), glycine, and phenylalanine. Structural verification involves high-performance liquid chromatography (HPLC) for separation, mass spectrometry (MS) for molecular weight determination, and nuclear magnetic resonance (NMR) for functional group analysis. Supplementation studies in Aeromonas hydrophila cultures with L-phenylalanine can bias production toward this compound, aiding isolation .

Q. What methodologies are recommended for detecting this compound in bacterial cultures?

Use chrome azurol S (CAS) assays for qualitative siderophore detection. For quantification, combine iron-limited growth assays with HPLC-MS to distinguish this compound from other siderophores (e.g., acinetobactin). Genomic screening for the amoG gene (essential for biosynthesis) via PCR can confirm production potential .

Q. How does the biosynthesis pathway of this compound differ from other siderophores in Aeromonas species?

this compound synthesis relies on a nonribosomal peptide synthetase (NRPS) system with an iterative-alternative-optional mechanism, unique to Aeromonas. Key genes include amoD (phosphopantetheinyl transferase) and amoG (adenylation domain). Mutagenesis of amoD abolishes production, while amoG deletions result in truncated forms .

Advanced Research Questions

Q. How should researchers design experiments to study the co-production of this compound and acinetobactin in Aeromonas salmonicida?

Use transcriptomic profiling under iron-limited conditions to map expression of the amo and asb gene clusters. Pair this with siderophore-specific bioassays (e.g., cross-feeding assays with receptor-deficient mutants) to quantify contributions of each siderophore. Note that strains from marine environments often lack amoG, necessitating careful strain selection .

Q. How can contradictions in receptor efficacy data (e.g., FstB vs. FstC in vaccine studies) be resolved?

In vaccine trials, FstB (acinetobactin receptor) induced higher antibody titers but failed to protect against infection, while FstC (this compound receptor) provided partial protection despite lower immunogenicity. To resolve this, analyze transcriptional fusion fstB expression is suppressed in vivo, explaining its poor efficacy. Prioritize FstC for vaccine development and validate with challenge assays in freshwater fish models .

Q. What genomic and bioinformatic approaches are critical for identifying mutations affecting this compound production?

Perform whole-genome sequencing of wild-type and non-producing strains, focusing on deletions in amoG or SNPs in amoD. Use tools like BLAST for homology searches and Primer3Plus for designing PCR primers to screen strain collections. Phylogenetic analysis can link mutations to ecological niches (e.g., marine vs. freshwater isolates) .

Q. How do researchers address conflicting data on siderophore prevalence across Aeromonas species?

A. hydrophila predominantly produces this compound, while A. sobria favors enterobactin. To validate, combine species-specific PCR (targeting gyrB or rpoD) with siderophore profiling. Note that 19% of A. sobria strains produce this compound, highlighting intra-species variability. Use multivariate analysis to correlate siderophore type with virulence in animal models .

Methodological Best Practices

  • Strain Selection : Prioritize freshwater isolates for this compound studies; marine strains often harbor amoG deletions .
  • Statistical Rigor : Report effect sizes and confidence intervals alongside p-values when analyzing vaccine or growth assay data .
  • Data Reproducibility : Include positive controls (e.g., A. hydrophila 495A2) in siderophore assays and validate findings across ≥3 biological replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.